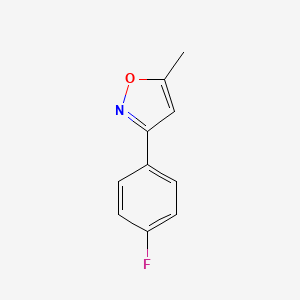

3-(4-Fluorophenyl)-5-methylisoxazole

Description

3-(4-Fluorophenyl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 5. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFLXLRCDZEKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479463 | |

| Record name | 3-(4-FLUOROPHENYL)-5-METHYLISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491875-99-1 | |

| Record name | 3-(4-FLUOROPHENYL)-5-METHYLISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-fluorophenyl)-5-methylisoxazole, enabling comparative analysis of their physicochemical and biological properties:

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS RN: 1254966-67-0)

- Structure : Differs by a chloromethyl group at position 4 of the isoxazole ring.

- Molecular Formula: C₁₁H₉ClFNO

- Molecular Weight : 225.65 g/mol

- This derivative may serve as an intermediate in synthesizing more complex molecules .

Chalcone Derivatives (e.g., Compound 2j)

- Structure : α,β-unsaturated ketone with 4-fluorophenyl (ring B) and 4-bromo-2-hydroxy-5-iodophenyl (ring A) substituents.

- Biological Activity : IC₅₀ = 4.703 μM (cluster 6, ).

- Structure–Activity Relationship (SAR) :

Indazole-Isoxazole Hybrid (Compound 79)

- Structure : Combines 5-methylisoxazole with a 3-(3-fluorophenyl)indazole moiety.

- Molecular Formula : C₁₈H₁₄FN₃O

- Molecular Weight : 307.33 g/mol ([M+H]⁺ = 308).

Thiazole Derivatives (Compounds 4 and 5)

- Structure : Feature 4,5-dihydro-1H-pyrazole and 1,2,3-triazole moieties linked to thiazole and fluorophenyl groups.

- Crystallography : Isostructural with triclinic symmetry (space group P̄1). Planar conformations except for one fluorophenyl group oriented perpendicularly .

Structural and Functional Comparison

Table 1: Key Comparative Data

*Calculated based on molecular formulas where data were unavailable.

Key Observations:

Electron-Withdrawing Groups Enhance Bioactivity : Fluorine and bromine substituents improve potency in chalcones and indazole-isoxazole hybrids, likely due to increased electrophilicity and target binding .

Planar Conformations : Pyrazole and thiazole derivatives exhibit near-planar dihedral angles (<10°) between heterocycles and fluorophenyl groups, optimizing π-π stacking in biological targets .

Synthetic Versatility : Chloromethyl and iodophenyl groups in analogs enable further functionalization, highlighting their utility as intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.